molecular formula C9H13ClN2 B15220335 Cyclopropyl(pyridin-3-yl)methanamine hydrochloride

Cyclopropyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B15220335
M. Wt: 184.66 g/mol
InChI Key: CKSAHTDULHGHCE-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂. It is a derivative of methanamine, where the methanamine group is substituted with a cyclopropyl and a pyridin-3-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(pyridin-3-yl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine derivatives under controlled conditions. One common method includes the use of a metal catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the pyridin-3-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl ketones, while reduction may produce cyclopropylmethylamines.

Scientific Research Applications

Cyclopropyl(pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(pyridin-2-yl)methanamine hydrochloride
  • Cyclopropyl(pyridin-4-yl)methanamine hydrochloride
  • Cyclopropyl(quinolin-3-yl)methanamine hydrochloride

Uniqueness

Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

cyclopropyl(pyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;/h1-2,5-7,9H,3-4,10H2;1H

InChI Key

CKSAHTDULHGHCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N.Cl

Origin of Product

United States

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